molecular formula C12H7F4NO B1391527 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214390-86-9

5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol

Cat. No. B1391527
M. Wt: 257.18 g/mol
InChI Key: CIVHXYQVYXMQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol, commonly known as 4-Fluoro-6-trifluoromethylpyridin-2-ol (4F-TFP), is a novel fluorinated pyridine derivative with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 360.4 g/mol and a melting point of 97-99 °C. 4F-TFP has a variety of properties, including high solubility in organic solvents, low volatility, and good stability in aqueous solutions. Its unique structure makes it an attractive compound for use in a variety of synthetic and analytical applications.

Mechanism Of Action

The mechanism of action of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of a variety of covalent bonds. It has also been suggested that the compound can act as a proton donor, which can facilitate the formation of hydrogen bonds. In addition, it is believed that the compound can act as an electron donor, which can facilitate the formation of cation-π interactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol are not well understood. However, it has been suggested that the compound may have a variety of effects on biological systems. For example, it has been suggested that 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol may have an effect on the activity of enzymes, such as cytochrome P450. In addition, it has been suggested that the compound may have an effect on the cellular uptake of drugs, such as antifungals and antibiotics.

Advantages And Limitations For Lab Experiments

The main advantages of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol for use in laboratory experiments are its high solubility in organic solvents, low volatility, and good stability in aqueous solutions. The compound is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is that its mechanism of action is not well understood, which can make it difficult to predict the outcome of a reaction.

Future Directions

The potential future directions for the use of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol include: further research into its mechanism of action; further research into its biochemical and physiological effects; further research into its applications in drug synthesis; further research into its applications in the synthesis of other fluorinated compounds; and further research into its applications in the synthesis of polymers and heterocycles.

Scientific Research Applications

5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is a versatile compound and has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It has also been used as a reagent in the synthesis of other fluorinated compounds, such as 4-fluorophenylboronic acid. In addition, 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol has been used as a catalyst for the synthesis of a variety of organic molecules. It has also been used as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

5-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-8-3-1-7(2-4-8)9-5-6-10(18)17-11(9)12(14,15)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVHXYQVYXMQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=O)C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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